5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde
Description
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde is a benzaldehyde derivative characterized by a chloro substituent at position 5, a hydroxyl group at position 2, and a morpholinylmethyl group at position 2. Its molecular formula is C₁₂H₁₄ClNO₃, with a molecular weight of 255.70 g/mol. The compound’s structure combines aromatic, aldehyde, and morpholine functionalities, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves alkylation or Mannich reactions to introduce the morpholine moiety .
Properties
CAS No. |
918548-88-6 |
|---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H14ClNO3/c13-11-5-9(12(16)10(6-11)8-15)7-14-1-3-17-4-2-14/h5-6,8,16H,1-4,7H2 |
InChI Key |
FPECYUVQDFGAST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Cl)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.
Formation of Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 5-chloro-2-hydroxybenzaldehyde with morpholine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid.
Reduction: 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and resins.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with biological molecules, while the morpholin-4-ylmethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde with structurally or functionally analogous compounds, emphasizing substituent effects, molecular properties, and biological relevance.
Key Comparisons
Structural Modifications and Applications The oxime derivative (L7R5 in ) demonstrates how aldehyde functionalization (CHO → CH=N-OH) can stabilize the compound or modify its reactivity for specific pharmacological applications. The 3,4,5-trimethoxy benzaldehyde lacks a nitrogenous substituent but shows bioactivity in insect behavior, contrasting with the target compound’s hypothesized antimicrobial/anticancer roles.
Metal Complexation
- The platinum complex of 5-chloro-2-hydroxy-3-(pyrazin-2-yldiazenyl)benzaldehyde highlights the importance of azo (-N=N-) and pyrazine groups in coordinating metal ions, a feature absent in the morpholine-containing target compound. This difference may influence DNA-binding efficacy in therapeutic contexts.
Synthetic Accessibility
- The target compound’s synthesis involves morpholine incorporation via alkylation, whereas analogs like L7R5 require oxime formation, and the platinum complex demands metal coordination steps. Simpler derivatives (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde ) are more cost-effective to produce but lack pharmacological versatility.
Research Findings and Implications
- Pharmaceutical Potential: The morpholinylmethyl group in the target compound is structurally analogous to intermediates in patented pharmaceutical syntheses (e.g., oxazolidinone derivatives ), suggesting utility in antibiotics or kinase inhibitors.
- Biological Activity : Unlike 3,4,5-trimethoxy benzaldehyde, which modulates insect behavior , the target compound’s nitrogen-rich substituents may target prokaryotic or eukaryotic cellular machinery, warranting further antimicrobial/cytotoxicity assays.
- Thermodynamic Stability : The morpholine ring’s electron-rich nature could enhance stability in aqueous environments compared to methyl or azo-substituted analogs, as inferred from HRMS data in .
Biological Activity
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde (CAS Number: 918548-88-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₄ClNO₃
- Molecular Weight : 255.70 g/mol
- LogP : 1.628 (indicates moderate lipophilicity)
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines. This inhibition can impede the proliferation of certain pathogens and cancer cells .
- Antioxidant Activity : Research indicates that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects, particularly against certain bacterial strains. This activity is likely linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted by researchers evaluated the efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent for bacterial infections.
- Research on Antioxidant Properties : Another investigation focused on the antioxidant capacity of this compound in vitro. The findings demonstrated that it effectively reduced reactive oxygen species (ROS) levels in cultured cells, highlighting its potential for use in conditions associated with oxidative damage.
- Enzyme Inhibition Study : A detailed analysis regarding the inhibition of DHODH showed that this compound binds effectively to the enzyme's active site, leading to a decrease in pyrimidine synthesis and subsequent anti-proliferative effects on cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
